molecular formula C11H16ClN B1374918 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride CAS No. 1803609-85-9

2-Cyclopropyl-2-phenylethan-1-amine hydrochloride

Cat. No.: B1374918
CAS No.: 1803609-85-9
M. Wt: 197.7 g/mol
InChI Key: TVHSQHSVPKMTHU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a cyclopropyl group attached to a phenylethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride typically involves the reaction of cyclopropylmethylamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-2-phenylethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride is unique due to its combination of a cyclopropyl group and a phenylethanamine backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-cyclopropyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-11(10-6-7-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHSQHSVPKMTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-85-9
Record name 2-cyclopropyl-2-phenylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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